molecular formula C27H27NO4 B15169584 1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate CAS No. 651321-94-7

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate

Katalognummer: B15169584
CAS-Nummer: 651321-94-7
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: JIPVSDKYTHFNCR-NASUQTAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate glutamate derivative and diphenylmethylidene. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate: shares similarities with other aromatic glutamate derivatives and compounds containing diphenylmethylidene groups.

    Indole Derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and aromatic rings makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

651321-94-7

Molekularformel

C27H27NO4

Molekulargewicht

429.5 g/mol

IUPAC-Name

1-O-ethyl 5-O-methyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate

InChI

InChI=1S/C27H27NO4/c1-3-32-27(30)26(23(19-24(29)31-2)20-13-7-4-8-14-20)28-25(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,26H,3,19H2,1-2H3/t23?,26-/m0/s1

InChI-Schlüssel

JIPVSDKYTHFNCR-NASUQTAISA-N

Isomerische SMILES

CCOC(=O)[C@H](C(CC(=O)OC)C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCOC(=O)C(C(CC(=O)OC)C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.